4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine
Description
Properties
CAS No. |
88875-24-5 |
|---|---|
Molecular Formula |
C18H20N4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-methyl-6-phenyl-2-piperidin-1-ylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H20N4/c1-14-12-16(21-10-6-3-7-11-21)20-17-13-19-18(22(14)17)15-8-4-2-5-9-15/h2,4-5,8-9,12-13H,3,6-7,10-11H2,1H3 |
InChI Key |
ZNJMEDMTIUPCPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CN=C(N12)C3=CC=CC=C3)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution on 4-Chloro-2-methylimidazo[1,5-a]pyrimidine Derivatives
- Starting Material: 4-chloro-2-methylimidazo[1,5-a]pyrimidine derivatives, often with additional substituents such as carbonitrile groups.
- Nucleophile: Piperidine (a secondary amine).
- Solvent: Polyethylene glycol 400 (PEG-400) is used as a green solvent.
- Conditions: Heating at 120 °C without additional base.
- Reaction Time: Rapid reaction, typically complete within 5 minutes.
- Outcome: High yields of the desired 2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine derivatives.
This method is efficient and environmentally friendly, avoiding the use of strong bases or harsh conditions. The solubility of reactants at elevated temperature in PEG-400 facilitates the substitution reaction.
| Entry | Amine Reagent | Product Yield (%) |
|---|---|---|
| 1 | Piperidine | 88-89 |
Note: The yields are consistent with similar amine substitutions reported in the literature for related compounds under these conditions.
One-Pot Multi-Component Reactions and Cyclization
- Approach: Multi-component reactions involving aldehydes, amines, and other reagents to form pyrimidine rings, followed by cyclization to imidazo[1,5-a]pyrimidine frameworks.
- Example: Reaction of benzaldehydes, ethyl cyanoacetate, and thiourea in the presence of potassium bicarbonate in ethanol to form pyrimidine intermediates.
- Subsequent Steps: Hydrazinolysis and condensation with other reagents to build fused heterocycles.
- Advantages: This method allows for structural diversity and functional group tolerance.
While this approach is more general for pyrimidine derivatives, it can be adapted for the synthesis of imidazo[1,5-a]pyrimidine compounds by appropriate choice of starting materials and reaction conditions.
Conventional Reflux and Base-Mediated Amination
- Method: Dissolving the halogenated pyrimidine precursor in ethanol, adding piperidine and a base such as triethylamine.
- Conditions: Reflux for several hours (e.g., 4 hours).
- Workup: Removal of solvent under reduced pressure, washing, filtration, and drying.
- Yield: Typically good yields with straightforward purification.
This classical approach is widely used for the preparation of piperidinyl-substituted pyrimidines and related heterocycles.
Comparative Table of Preparation Methods
| Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution in PEG-400 | 4-chloro-2-methylimidazo[1,5-a]pyrimidine, piperidine, PEG-400, 120 °C | 5 min | 88-89 | Fast, green solvent, high yield | Requires elevated temperature |
| Multi-component reaction + cyclization | Benzaldehyde, ethyl cyanoacetate, thiourea, KHCO3, ethanol, reflux | Several hours | Moderate | Structural diversity, one-pot | Longer reaction time |
| Curtius rearrangement + protection | Acyl azide formation, DPPA, triethylamine, toluene | Hours | ~60-70 | High purity intermediates | Multi-step, use of azides |
| Reflux with base in ethanol | Halogenated pyrimidine, piperidine, triethylamine, ethanol, reflux | 4 hours | Good | Simple, classical method | Longer reaction time, solvent use |
Research Findings and Notes
- The nucleophilic aromatic substitution on 4-chloro-2-methylimidazo[1,5-a]pyrimidine derivatives in PEG-400 is a notably efficient and environmentally friendly method, achieving high yields rapidly without the need for additional bases or catalysts.
- Protecting group strategies and Curtius rearrangement are valuable for complex pyrimidine derivatives synthesis, improving solubility and reaction control, though they add synthetic steps.
- Microwave and ultrasound-assisted syntheses have been explored for related fused pyrimidine systems to reduce reaction times and improve yields, suggesting potential for adaptation to this compound.
- Classical reflux methods remain reliable for scale-up and straightforward synthesis but are less time-efficient compared to modern green chemistry approaches.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to participate in diverse chemical reactions allows chemists to explore new derivatives with potentially enhanced properties .
Biology
Research has indicated that this compound may act as an enzyme inhibitor or receptor modulator. Its interactions with specific molecular targets can inhibit enzyme activity or modulate receptor functions, which is crucial for developing therapeutic agents .
Medicine
The compound has been explored for its potential therapeutic properties:
- Anti-inflammatory Activity : Studies suggest that it may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary investigations have shown promise in anticancer applications due to its ability to interfere with cancer cell proliferation .
Industry
In industrial applications, this compound is utilized in developing novel materials and as a catalyst in various chemical reactions. Its unique properties can enhance the efficiency of chemical processes .
Mechanism of Action
The mechanism of action of 4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Scaffold Variations
The imidazo[1,5-a]pyrimidine core differentiates this compound from related heterocycles, such as:
- Pyrazolo[1,5-a]pyrimidines: These lack the fused imidazole ring and are often used as kinase inhibitors (e.g., TTK inhibitors). Substitutions on the phenyl ring of pyrazolo[1,5-a]pyrimidines (e.g., 6m and 6p) significantly enhance potency, with IC₅₀ values in the nanomolar range .
- Imidazo[1,2-b]pyridazines : Exemplified by SGI-1776, these exhibit potent PIM kinase inhibition (IC₅₀ = 45 nM) but suffer from off-target hERG and cytochrome P450 interactions, which are mitigated in pyrazolo[1,5-a]pyrimidine derivatives .
- Imidazo[1,5-a]pyrazines : Found in acalabrutinib (a Btk inhibitor), this core enables covalent binding to Cys481 in Bruton’s tyrosine kinase (Btk), demonstrating the role of core structure in target specificity .
Substituent Effects
- Position 2 (Piperidin-1-yl) : The piperidine group enhances solubility and bioavailability compared to simpler alkyl or aryl substituents. For example, zanubrutinib (a tetrahydropyrazolo[1,5-a]pyrimidine) uses a piperidine-acrylamide chain to improve pharmacokinetics .
- Position 4 (Methyl) : Methyl groups at this position are associated with steric stabilization and reduced metabolic degradation. In pyrazolo[1,5-a]pyrimidines, similar substitutions improve metabolic stability by ~30% in hepatic microsome assays .
- Position 6 (Phenyl): The phenyl group facilitates π-π stacking in kinase binding pockets. In SGI-1776, a 4-phenoxyphenyl substituent at position 3 enhances binding affinity to PIM-1 .
Kinase Inhibition Potential
- PIM Kinases : Pyrazolo[1,5-a]pyrimidines with 3,5-position substituents achieve IC₅₀ values of 45–100 nM, comparable to imidazo[1,2-b]pyridazines but with reduced toxicity .
- Btk Inhibition: Acalabrutinib’s imidazo[1,5-a]pyrazine core achieves sub-nanomolar Btk inhibition (IC₅₀ < 5 nM), highlighting the importance of core rigidity and substituent placement .
Comparative Data Table
| Compound Name/Scaffold | Core Structure | Key Substituents | Biological Activity (IC₅₀) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Imidazo[1,5-a]pyrimidine | 4-Methyl, 6-phenyl, 2-piperidin-1-yl | N/A (Predicted kinase inhibitor) | High lipophilicity (LogP ~3.5), potential membrane probe |
| SGI-1776 | Imidazo[1,2-b]pyridazine | 3,5-Position substituents | PIM-1: 45 nM | hERG inhibition (IC₅₀ = 1.2 µM) |
| Acalabrutinib | Imidazo[1,5-a]pyrazine | Piperidine-acrylamide chain | Btk: <5 nM | Covalent binding, >100-fold selectivity over other kinases |
| Pyrazolo[1,5-a]pyrimidine 6m | Pyrazolo[1,5-a]pyrimidine | 4-Chlorophenyl at position 7 | TTK: 12 nM | Metabolic stability: 85% remaining after 1h in microsomes |
| Fluorescent Probe 3 | Imidazo[1,5-a]pyridine | Dimeric structure | Membrane intercalation | Stokes shift: 120 nm, λₑₘ = 480 nm |
Biological Activity
4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine is a heterocyclic compound belonging to the imidazo[1,5-a]pyrimidine family. Its unique structure, featuring a piperidine ring, has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties. This article reviews the synthesis, mechanisms of action, and biological activities associated with this compound.
Synthesis
The synthesis of this compound typically involves multicomponent reactions. A common method includes the reaction of 2-aminopyrimidine with an appropriate aldehyde and a piperidine derivative under reflux conditions. Industrial production may utilize continuous flow reactors to enhance yield and purity while adhering to green chemistry principles.
| Property | Value |
|---|---|
| CAS Number | 88875-24-5 |
| Molecular Formula | C18H20N4 |
| Molecular Weight | 292.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZNJMEDMTIUPCPL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function as an agonist or antagonist. The precise pathways and targets vary depending on the biological system being studied.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound inhibits cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells. The compound demonstrated an IC50 value of approximately against MDA-MB-231 cells, indicating potent activity compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU) .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers significantly, suggesting its potential use in treating inflammatory diseases .
Enzyme Inhibition
This compound acts as an enzyme inhibitor in various assays. Notably, it has demonstrated inhibition against acetylcholinesterase (AChE) and urease, which are crucial in neurological and gastrointestinal functions respectively .
Study on Anticancer Effects
A study conducted on MDA-MB-231 cells revealed that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through increased caspase activity . This suggests that the compound may be effective in targeting tumor cells while exhibiting lower toxicity towards normal cells.
Study on Anti-inflammatory Properties
In a controlled experiment involving inflammation-induced mice models, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), demonstrating its therapeutic potential in managing inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
